Isothymusin
Description
Structure
2D Structure
Properties
IUPAC Name |
5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)14(21)17(16)23-2/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGQWWTJYDCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98755-25-0 | |
| Record name | Isothymusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098755250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Isothymusin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothymusin, a dimethoxy-trihydroxy flavone, has garnered significant interest within the scientific community for its potent antioxidant and anti-proliferative properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery, natural origins, and mechanisms of action. Detailed experimental methodologies for its extraction and analysis are presented, alongside a quantitative summary of its biological activities. Furthermore, this guide visualizes the key signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Characterization
While a definitive primary publication detailing the initial isolation and naming of this compound remains elusive in publicly accessible literature, its presence and structure have been characterized in several studies focusing on the phytochemical analysis of various plant species. This compound is chemically identified as 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one . Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₇ |
| Molecular Weight | 330.29 g/mol |
| CAS Number | 98755-25-0 |
| Chemical Class | Flavonoid (Flavone) |
Natural Sources
This compound has been identified as a natural constituent in a variety of plant species. The primary sources reported in the literature are summarized below.
| Plant Species | Family | Plant Part | Reference(s) |
| Ocimum sanctum (Holy Basil) | Lamiaceae | Leaves | [1][2][3][4] |
| Limnophila geoffrayi | Plantaginaceae | Aerial Parts | [5] |
| Prunus cerasus (Sour Cherry) | Rosaceae | - | [6] |
| Isodon eriocalyx | Lamiaceae | - | [6] |
| Balsamorhiza macrophylla | Asteraceae | - | - |
Experimental Protocols
General Extraction and Isolation of this compound from Ocimum sanctum
Methodology Details:
-
Plant Material: Fresh leaves of Ocimum sanctum are collected, washed, and air-dried at room temperature. The dried leaves are then ground into a fine powder.[2]
-
Extraction: The powdered plant material is subjected to maceration with 95% ethanol at room temperature for a period of two weeks. The resulting extract is filtered to remove solid residues.[2]
-
Concentration: The filtered ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[2]
-
Fractionation: The crude extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents of increasing polarity, such as n-hexane, chloroform, and methanol, to separate the components based on their polarity.
-
Purification: Fractions are monitored by Thin Layer Chromatography (TLC). Those containing this compound are pooled and further purified using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[1]
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in plant extracts.
-
Column: C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).[1]
-
Mobile Phase: A gradient system of acetonitrile and water is typically used.[1]
-
Flow Rate: Approximately 0.5 mL/min.[1]
-
Detection: UV detection at 290 nm.[1]
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a pure this compound standard.
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the inhibition of two key enzymes in the inflammatory pathway: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Inhibition of COX-2 and 5-LOX
This compound has been shown to inhibit the enzymatic activity of both COX-2 and 5-LOX. This dual inhibition is a noteworthy characteristic, as it allows for the simultaneous blockade of the production of both prostaglandins and leukotrienes, which are key mediators of inflammation and are implicated in carcinogenesis.
| Target Enzyme | Effect of this compound | Reference(s) |
| Cyclooxygenase-2 (COX-2) | Inhibition | [7] |
| 5-Lipoxygenase (5-LOX) | Inhibition | [7] |
Signaling Pathways
The inhibitory action of this compound on COX-2 and 5-LOX disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of pro-inflammatory eicosanoids.
By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, which are involved in promoting inflammation, pain, and fever, and have been shown to contribute to tumor growth.[8] Similarly, by inhibiting 5-LOX, this compound decreases the production of leukotrienes, which are potent chemoattractants for inflammatory cells and can also promote cancer cell proliferation.[9]
Anti-Cancer Effects
The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines. This effect is largely attributed to its inhibition of the COX-2 and 5-LOX pathways. Additionally, some studies suggest that this compound may also modulate other signaling pathways involved in cancer progression, such as the NF-κB pathway.[10][11][12][13][14]
Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. Future research should focus on:
-
Elucidating the definitive discovery and biosynthetic pathway of this compound.
-
Developing and optimizing a standardized protocol for its large-scale isolation and purification.
-
Conducting in-depth studies to fully characterize its mechanism of action and identify additional molecular targets.
-
Synthesizing and evaluating this compound analogs to improve its potency, selectivity, and pharmacokinetic properties.
-
Performing preclinical and clinical studies to assess its therapeutic potential in various inflammatory diseases and cancers.
Conclusion
This compound is a naturally occurring flavonoid with significant therapeutic potential. Its ability to dually inhibit COX-2 and 5-LOX makes it a compelling candidate for further investigation in the development of new treatments for a range of diseases. This technical guide provides a foundational understanding of this compound for researchers and professionals, aiming to stimulate further exploration into this promising natural product.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Ethanolic Extract of Ocimum sanctum Leaves Reduced Invasion and Matrix Metalloproteinase Activity of Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB translocation by curcumin analogs induces G0/G1 arrest and downregulates thymidylate synthase in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]
- 14. Inhibition of the PI3K/AKT-NF-κB pathway with curcumin enhanced radiation-induced apoptosis in human Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hypothesized Biosynthesis of Isothymusin in Ocimum sanctum: A Technical Guide for Researchers
For Immediate Release
This whitepaper outlines a scientifically grounded, hypothesized biosynthetic pathway for Isothymusin, a flavonoid found in Ocimum sanctum (Holy Basil). Due to the current lack of direct research on this compound's biosynthesis, this guide leverages established knowledge of related compounds, particularly the well-studied phenolic monoterpenes thymol and carvacrol, within the Lamiaceae family. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to elucidate this pathway.
Introduction
Ocimum sanctum L., revered in traditional medicine, is a rich source of bioactive secondary metabolites, including flavonoids and terpenoids. Among these, this compound, a methylated flavone, has been identified.[1][2] While the biosynthesis of many terpenoids in the Lamiaceae family is well-documented, the specific pathway leading to this compound in O. sanctum remains uninvestigated. This guide proposes a putative pathway by drawing parallels with the known biosynthesis of thymol and carvacrol, structurally related monoterpenoids.[3][4][5] Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of this potentially valuable compound.
Proposed Biosynthesis Pathway of this compound
The proposed biosynthesis of this compound in Ocimum sanctum is conceptualized as a multi-step process originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated via the methylerythritol phosphate (MEP) pathway in the plastids. The pathway is hypothesized to proceed through the formation of a monoterpene backbone, followed by aromatic ring formation and subsequent modifications.
Upstream Pathway: The MEP Pathway
The initial steps of this compound biosynthesis are believed to follow the conserved MEP pathway, which supplies the five-carbon building blocks for all monoterpenes.
Core Monoterpene Biosynthesis and Aromatization
Following the synthesis of Geranyl Diphosphate (GPP), the pathway diverges to form the characteristic monoterpene skeletons. Based on the biosynthesis of thymol and carvacrol, a similar route is proposed for the precursor of this compound.[3][4][5]
Final Steps to this compound
The final steps in the biosynthesis of this compound would involve the modification of the thymol or a related precursor, likely through the action of specific hydroxylases, isomerases, and methyltransferases to yield the final flavone structure. The exact sequence and intermediates are yet to be determined.
Experimental Protocols
To validate the hypothesized pathway, a series of experiments are proposed. These protocols are based on standard methodologies used in the study of plant secondary metabolism.
Identification and Quantification of Intermediates
This protocol outlines the extraction and analysis of metabolites from O. sanctum to identify and quantify the proposed intermediates.
Methodology:
-
Plant Material: Fresh leaf and stem tissues of Ocimum sanctum will be collected and immediately flash-frozen in liquid nitrogen to quench metabolic activity.
-
Extraction: Metabolites will be extracted using a two-phase methanol/chloroform/water extraction method. The polar and non-polar phases will be collected separately.
-
Analysis: The extracts will be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds (e.g., γ-terpinene, p-cymene, thymol) and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds (e.g., this compound and potential glycosylated intermediates).
-
Quantification: Absolute quantification will be performed using authentic standards for known compounds. For unknown intermediates, relative quantification will be used.
Enzyme Assays and Characterization
This protocol describes the methods for identifying and characterizing the enzymes involved in the hypothesized pathway.
Methodology:
-
Candidate Gene Identification: Putative genes for terpene synthases, cytochrome P450s, and methyltransferases will be identified from a transcriptome database of O. sanctum based on homology to known enzymes.
-
Gene Cloning and Expression: Candidate genes will be cloned into an expression vector (e.g., pET-28a) and heterologously expressed in E. coli or yeast (Saccharomyces cerevisiae).
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Protein Purification: Recombinant proteins will be purified using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assays: In vitro assays will be performed by incubating the purified enzyme with the putative substrate (e.g., GPP for terpene synthases, p-cymene for P450s) and necessary co-factors.
-
Product Identification: The reaction products will be extracted and identified using GC-MS or LC-MS.
Gene Expression Analysis
This protocol aims to correlate the expression of candidate genes with the production of this compound.
Methodology:
-
RNA Extraction: Total RNA will be extracted from different tissues of O. sanctum (leaf, stem, root, flower) and from plants at different developmental stages.
-
cDNA Synthesis: First-strand cDNA will be synthesized from the total RNA using a reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of candidate genes will be quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., actin) will be used as an internal control.
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Correlation Analysis: The gene expression data will be correlated with the metabolite data to identify genes whose expression patterns match the accumulation of this compound and its proposed intermediates.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be expected from the proposed experiments. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Hypothetical Concentrations of Key Metabolites in O. sanctum Tissues
| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) |
| γ-Terpinene | 15.2 ± 2.1 | 5.8 ± 0.9 | Not Detected |
| p-Cymene | 25.6 ± 3.5 | 9.1 ± 1.2 | Not Detected |
| Thymol | 8.3 ± 1.1 | 2.5 ± 0.4 | Not Detected |
| This compound | 42.7 ± 5.9 | 12.4 ± 1.8 | Not Detected |
Table 2: Hypothetical Kinetic Parameters of a Putative γ-Terpinene Synthase
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Geranyl Diphosphate (GPP) | 5.8 ± 0.7 | 0.21 ± 0.03 | 3.6 x 104 |
| Farnesyl Diphosphate (FPP) | > 500 | < 0.01 | - |
Table 3: Hypothetical Relative Gene Expression of a Candidate Cytochrome P450
| Tissue | Relative Expression Level (to Actin) |
| Young Leaf | 1.0 ± 0.1 |
| Mature Leaf | 3.2 ± 0.4 |
| Stem | 0.8 ± 0.1 |
| Root | Not Detected |
| Flower | 2.5 ± 0.3 |
Conclusion
This technical guide provides a comprehensive theoretical framework and a set of actionable experimental protocols for the elucidation of the this compound biosynthetic pathway in Ocimum sanctum. By leveraging knowledge from related pathways and employing standard molecular and biochemical techniques, researchers can systematically investigate and validate the proposed steps. The successful characterization of this pathway will not only contribute to the fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound for potential pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of (-)-Rabdosiin Isolated from Ocimum sanctum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-cha… [ouci.dntb.gov.ua]
- 5. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthetic Routes for Isothymusin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothymusin (5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one) is a naturally occurring flavone found in plants such as Ocimum sanctum and Limnophila geoffrayi. It has garnered significant interest within the scientific community due to its potential as an inhibitor of cancer cell proliferation. Preclinical studies have indicated its activity against various cancer cell lines, suggesting its potential as a phytochemical lead for the development of novel anticancer agents. This document outlines proposed synthetic routes for this compound, providing detailed protocols based on established methodologies for flavone synthesis, as a direct total synthesis has not been prominently reported in the literature. The presented pathways are designed to be robust and adaptable for the synthesis of this compound and its analogues for further investigation.
Chemical Structure
Figure 1. Chemical Structure of this compound.
Proposed Synthetic Routes
Two primary retrosynthetic strategies are proposed for the synthesis of this compound, leveraging well-established flavonoid synthesis reactions: the Baker-Venkataraman rearrangement and a chalcone cyclization route.
Route 1: Synthesis via Baker-Venkataraman Rearrangement
This route is a classical and highly effective method for the formation of the flavone core. The key steps involve the formation of a 1,3-diketone intermediate via the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound via the Baker-Venkataraman rearrangement.
Experimental Protocol:
Step 1: Synthesis of 2-Hydroxy-3,4-dimethoxy-5,8-dibenzyloxyacetophenone (Protected Acetophenone)
A suitably protected 2-hydroxyacetophenone is the key starting material for the A-ring of this compound. The synthesis would commence from a commercially available, appropriately substituted benzene derivative, followed by Friedel-Crafts acylation. Protecting groups such as benzyl (Bn) are recommended for the hydroxyl groups to prevent unwanted side reactions.
Step 2: Esterification to form 2-(4-(benzyloxy)benzoyl)oxy)-3,4-dimethoxy-5,8-dibenzyloxyacetophenone (Ester Intermediate)
The protected acetophenone is esterified with a protected 4-hydroxybenzoyl chloride.
-
Materials:
-
Protected 2-hydroxyacetophenone derivative
-
4-(Benzyloxy)benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Dissolve the protected 2-hydroxyacetophenone (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of 4-(benzyloxy)benzoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Step 3: Baker-Venkataraman Rearrangement to form the 1,3-Diketone
The ester intermediate undergoes an intramolecular acyl migration in the presence of a base to yield the 1,3-diketone.
-
Materials:
-
Ester intermediate from Step 2
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Pyridine (anhydrous) or Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in anhydrous pyridine or THF.
-
Add powdered KOH (3.0 eq) or NaH (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl to neutralize.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 1,3-diketone.
-
Step 4: Cyclization and Deprotection to this compound
The 1,3-diketone is cyclized under acidic conditions, followed by the removal of the protecting groups to yield this compound.
-
Materials:
-
1,3-Diketone from Step 3
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas or a hydrogen donor (e.g., ammonium formate)
-
Methanol or Ethanol
-
-
Procedure (Cyclization):
-
Dissolve the crude 1,3-diketone (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry. This yields the protected this compound.
-
-
Procedure (Deprotection):
-
Dissolve the protected this compound in methanol or ethanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Quantitative Data (Illustrative)
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Esterification | Protected Acetophenone, Protected Benzoyl Chloride, Pyridine | DCM | 12-16 | RT | 85-95 |
| 2 | Baker-Venkataraman | Ester Intermediate, KOH | Pyridine | 4-6 | RT | 70-85 |
| 3 | Cyclization | 1,3-Diketone, H₂SO₄ | Acetic Acid | 2-4 | 100 | 80-90 |
| 4 | Deprotection | Protected this compound, H₂, Pd/C | Methanol | 6-12 | RT | 90-98 |
| Note: Yields are illustrative and based on similar reported flavone syntheses. |
Route 2: Synthesis via Chalcone Cyclization
This route involves the initial formation of a chalcone intermediate through a Claisen-Schmidt condensation, followed by an oxidative cyclization to form the flavone ring.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound via a chalcone intermediate.
Experimental Protocol:
Step 1: Synthesis of 2-Hydroxy-3,4-dimethoxy-5,8-dibenzyloxyacetophenone (Protected Acetophenone)
This step is identical to Step 1 in Route 1.
Step 2: Claisen-Schmidt Condensation to form the Chalcone
The protected acetophenone is condensed with a protected 4-hydroxybenzaldehyde in the presence of a strong base.
-
Materials:
-
Protected 2-hydroxyacetophenone derivative
-
4-(Benzyloxy)benzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
-
Procedure:
-
Dissolve the protected 2-hydroxyacetophenone (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.1 eq) in ethanol.
-
Add a concentrated aqueous solution of KOH or NaOH (e.g., 50%).
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 3: Oxidative Cyclization to form the Flavone
The chalcone is cyclized to the flavone using an oxidizing agent, commonly iodine in a high-boiling solvent.
-
Materials:
-
Chalcone from Step 2
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the chalcone (1.0 eq) in DMSO.
-
Add a catalytic amount of iodine (0.1 eq).
-
Heat the reaction mixture to 120-140 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the protected this compound.
-
Step 4: Deprotection to this compound
This step is identical to Step 4 in Route 1.
Quantitative Data (Illustrative)
| Step | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Claisen-Schmidt | Protected Acetophenone, Protected Benzaldehyde, KOH | Ethanol | 24-48 | RT | 60-80 |
| 2 | Oxidative Cyclization | Chalcone, I₂ | DMSO | 4-8 | 130 | 70-85 |
| 3 | Deprotection | Protected this compound, H₂, Pd/C | Methanol | 6-12 | RT | 90-98 |
| Note: Yields are illustrative and based on similar reported flavone syntheses. |
Signaling Pathways and Experimental Workflows
General Workflow for this compound Synthesis and Biological Evaluation
Caption: General workflow from synthesis to biological evaluation of this compound.
Disclaimer: The synthetic routes and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions. These protocols have not been experimentally validated for the specific synthesis of this compound and should be adapted and optimized by qualified researchers in a laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.
Application Notes and Protocols: Isothymusin In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro effects of isothymusin on various cell lines and detailed protocols for assessing its biological activity. This compound, a dimethoxy, trihydroxy flavone found in plants like Ocimum sanctum, has demonstrated potential as an anticancer agent by inhibiting cell proliferation and enzymes associated with cancer progression.[1][2]
Data Presentation
Table 1: Summary of this compound's In Vitro Antiproliferative Activity
| Cell Line Type | Effect on Proliferation | Assay(s) Used | Reference |
| Leukemia | >50% inhibition | MTT, Neutral Red Uptake, Sulforhodamine-B | [1][2] |
| Colon Cancer | >50% inhibition | MTT, Neutral Red Uptake, Sulforhodamine-B | [1][2] |
| Skin Cancer | >50% inhibition | MTT, Neutral Red Uptake, Sulforhodamine-B | [1][2] |
| Breast Cancer | >50% inhibition | MTT, Neutral Red Uptake, Sulforhodamine-B | [1][2] |
| Prostate Cancer | Moderate inhibition (up to 48%) | Not specified | [1][2] |
| Kidney Cancer | Moderate inhibition (up to 48%) | Not specified | [1][2] |
| Lung Cancer | Moderate inhibition (up to 48%) | Not specified | [1][2] |
| Hepatic Cancer | Moderate inhibition (up to 48%) | Not specified | [1][2] |
| Breast Adenocarcinoma | Moderate inhibition (up to 48%) | Not specified | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the inhibition of key enzymes and proliferation markers involved in cancer promotion and progression.[1][2] A diagram illustrating these inhibitory actions is provided below.
References
Application Notes and Protocols for the Spectroscopic Characterization of Isothymusin
A Note on the Chemical Nature of Isothymusin: Initial clarification is crucial for the accurate application of spectroscopic methods. This compound is not a peptide but a flavone, a class of naturally occurring small molecules with a characteristic three-ring phenolic structure. Specifically, its chemical name is 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one[1]. This distinction is vital as the spectroscopic techniques for characterizing small molecules differ significantly from those used for determining the primary, secondary, and tertiary structures of peptides.
UV-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy is a fundamental technique for analyzing flavonoids like this compound. The absorption of UV-visible light is dependent on the molecule's electronic structure, specifically its conjugated aromatic system. Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra[2]. Band I, appearing at longer wavelengths (300-400 nm), corresponds to the B-ring cinnamoyl system. Band II, at shorter wavelengths (240-280 nm), is associated with the A-ring benzoyl system[2]. The precise position and intensity of these bands can provide valuable preliminary information about the oxygenation pattern and the nature of substituents on the flavonoid skeleton.
Protocol: UV-Vis Spectral Analysis of this compound
Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol or methanol
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes.
-
Set the scanning wavelength range from 200 to 500 nm.
-
-
Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) to be used for the sample. Place it in both the reference and sample holders and run a baseline correction.
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the diluted this compound solution, then fill it.
-
Place the cuvette in the sample holder.
-
Initiate the scan.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for Band I and Band II.
-
Record the absorbance values at these maxima. The data can be used to calculate the molar extinction coefficient (ε) if the exact concentration is known, using the Beer-Lambert law (A = εcl).
-
Data Presentation:
| Spectroscopic Parameter | Observed Value |
| Solvent | Ethanol |
| Band I (λmax) | Expected in 300-400 nm range |
| Band II (λmax) | Expected in 240-280 nm range |
Infrared (IR) Spectroscopy
Application Note: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) groups, which are characteristic of its flavone structure. The position, shape, and intensity of the absorption bands provide a molecular fingerprint.
Protocol: FTIR Analysis of this compound
Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.
Materials:
-
Dry this compound sample
-
FTIR grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Gently grind ~1-2 mg of the dry this compound sample with ~100-200 mg of dry KBr powder in an agate mortar. The mixture should be homogenous and have a fine, consistent texture.
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or semi-transparent pellet.
-
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Spectrum:
-
Place the KBr pellet in the sample holder within the spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3600-3200 | O-H stretching (phenolic hydroxyl groups) |
| ~1650 | C=O stretching (ketone in C-ring)[3] |
| ~1610-1500 | C=C stretching (aromatic rings) |
| ~1300-1000 | C-O stretching (ethers and phenols) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound.[4]
-
¹H-NMR: Provides information about the number, environment, and connectivity of hydrogen atoms (protons). Chemical shifts, integration, and coupling constants are key parameters.
-
¹³C-NMR: Provides information about the carbon skeleton of the molecule.[5]
-
2D-NMR (COSY, HMQC, HMBC): These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings. HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between ¹H and ¹³C atoms (over 2-3 bonds), which is crucial for piecing together the molecular structure[6].
Protocol: 1D and 2D NMR Analysis of this compound
Objective: To obtain detailed ¹H, ¹³C, and 2D-NMR spectra for the complete structural assignment of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)
-
5 mm NMR tubes
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in ~0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
¹H-NMR: Acquire the proton spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C-NMR: Acquire the carbon spectrum. This requires more scans than ¹H-NMR due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard.
-
2D-NMR: Run standard COSY, HMQC (or HSQC), and HMBC experiments using the spectrometer's predefined parameter sets. These experiments will take longer to acquire (from minutes to several hours).
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra (e.g., to the residual solvent peak).
-
Integrate the peaks in the ¹H-NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H spectrum.
-
Assign all signals in the ¹H and ¹³C spectra by systematically analyzing the correlations observed in the COSY, HMQC, and HMBC spectra.
-
Data Presentation:
Table: ¹³C-NMR Data for this compound (Literature data may be used for comparison) Data from PubChem CID 630253[1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | Value |
| C-3 | Value |
| C-4 | Value |
| ... | ... |
Table: ¹H-NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| H-3 | Value | s | 1H | - |
| H-2'/6' | Value | d | 2H | Value |
| H-3'/5' | Value | d | 2H | Value |
| ... | ... | ... | ... | ... |
Mass Spectrometry (MS)
Application Note: Mass spectrometry provides information on the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the fragments, which helps in structural elucidation by revealing how the molecule breaks apart[7]. For flavonoids, techniques like Electrospray Ionization (ESI) are common[8].
Protocol: LC-MS/MS Analysis of this compound
Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol and water
-
Formic acid
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in methanol/water (50:50) with 0.1% formic acid to promote ionization.
-
LC Separation (Optional but Recommended):
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute with a gradient of water (with 0.1% formic acid) and methanol (with 0.1% formic acid). This step purifies the sample before it enters the mass spectrometer.
-
-
Mass Spectrometry:
-
The eluent from the LC is directed into the ESI source of the mass spectrometer.
-
Full Scan MS: Acquire data in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Set the mass range to scan from m/z 100 to 500.
-
MS/MS: Set the instrument to perform data-dependent acquisition. The most intense ion from the full scan (the parent ion) is automatically selected, fragmented (e.g., via Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion from the full scan spectrum and use it to calculate the molecular formula.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions in the C-ring, providing structural information.
-
Data Presentation:
| Parameter | Value |
| Ionization Mode | ESI Positive/Negative |
| Molecular Formula | C₁₇H₁₄O₇ |
| Exact Mass | 330.07395 Da[1] |
| Observed [M+H]⁺ or [M-H]⁻ | m/z value |
| Major Fragment Ions (MS/MS) | List of m/z values |
Mandatory Visualizations
Molecular Mechanism of Action
This compound does not operate via a classical signaling pathway involving cell surface receptors in the manner of a peptide. Instead, as a small molecule, it exerts its biological effects by entering cells and inhibiting specific enzymes involved in cancer promotion and progression[9][10].
Caption: Mechanism of action of this compound inhibiting key enzymes in cancer cells.
Experimental Workflow
References
- 1. This compound | C17H14O7 | CID 630253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 9. This compound, a Potential Inhibitor of Cancer Cell Proliferation: An In Silico and In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Neutral Red Uptake Assay for Isothymusin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Neutral Red Uptake (NRU) assay to evaluate the cytotoxic and antiproliferative effects of Isothymusin, a dimethoxy, trihydroxy flavone found in plants like Ocimum sanctum.
Introduction to this compound and the Neutral Red Uptake Assay
This compound has been identified as a compound with potential anticancer properties, demonstrating radical scavenging and antiproliferative activities.[1] The Neutral Red Uptake (NRU) assay is a sensitive, quantitative, and cost-effective colorimetric method for assessing cell viability and cytotoxicity.[2][3] The principle of the assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[2][3] The amount of dye absorbed is directly proportional to the number of viable cells. Consequently, a decrease in neutral red uptake is indicative of cell death or a reduction in cell proliferation.[1] This assay is particularly well-suited for screening the effects of compounds like this compound on various cancer cell lines.
Data Presentation
While specific dose-response data for this compound using the Neutral Red Uptake assay is not publicly available, existing research indicates its significant antiproliferative effects.[1] The following tables summarize the known qualitative effects and provide a template for presenting quantitative data from future NRU assays.
Table 1: Summary of Qualitative Antiproliferative Effects of this compound on Various Cancer Cell Lines
| Cell Line Category | Proliferation Inhibition | Reference |
| Leukemia | > 50% | [1] |
| Colon Cancer | > 50% | [1] |
| Skin Cancer | > 50% | [1] |
| Breast Cancer | > 50% | [1] |
| Prostate Cancer | Moderately affected (up to 48%) | [1] |
| Kidney Cancer | Moderately affected (up to 48%) | [1] |
| Lung Cancer | Moderately affected (up to 48%) | [1] |
| Hepatic Cancer | Moderately affected (up to 48%) | [1] |
| Breast Adenocarcinoma | Moderately affected (up to 48%) | [1] |
Table 2: Example of Quantitative Data Presentation for Neutral Red Uptake Assay with this compound (Hypothetical Data)
| This compound Concentration (µM) | Mean Absorbance (540 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.188 | 0.076 | 95 |
| 5 | 0.938 | 0.065 | 75 |
| 10 | 0.625 | 0.051 | 50 |
| 25 | 0.313 | 0.039 | 25 |
| 50 | 0.125 | 0.022 | 10 |
| 100 | 0.063 | 0.015 | 5 |
Experimental Protocols
The following is a detailed protocol for performing the Neutral Red Uptake assay to assess the cytotoxicity of this compound.
Materials and Reagents
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., leukemia, colon, skin, breast cancer cell lines)
-
Complete cell culture medium appropriate for the chosen cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Neutral Red staining solution (e.g., 50 µg/mL in complete medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in distilled water)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Experimental Workflow Diagram
Caption: Workflow for the Neutral Red Uptake assay with this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell lines to about 80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Determine the cell density using a hemocytometer and adjust to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
On the following day, prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should cover a range to determine a dose-response curve.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Neutral Red Staining:
-
After the incubation period, remove the treatment medium from all wells.
-
Add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Incubate the plate for 2-3 hours at 37°C and 5% CO₂ to allow for dye uptake by viable cells.
-
-
Dye Extraction and Absorbance Measurement:
-
After incubation, carefully remove the Neutral Red staining solution.
-
Gently wash the cells with 150 µL of PBS to remove any unincorporated dye.
-
Add 150 µL of the destain solution to each well.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye from the lysosomes.
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot a dose-response curve with this compound concentration on the x-axis and % cell viability on the y-axis.
-
From the curve, determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
-
Mechanism of Action and Signaling Pathways
This compound exerts its antiproliferative effects by inhibiting key enzymes involved in inflammation and cancer progression, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1] These enzymes are crucial in the arachidonic acid pathway, which produces prostaglandins and leukotrienes, potent mediators of inflammation and cell proliferation.
This compound's Impact on Pro-inflammatory and Proliferative Signaling
Caption: this compound inhibits COX-2 and 5-LOX, key enzymes in the arachidonic acid pathway.
By inhibiting COX-2 and 5-LOX, this compound can reduce the production of prostaglandins and leukotrienes, thereby mitigating inflammation and inhibiting the proliferation of cancer cells. This dual inhibitory action makes this compound a compound of interest for further investigation in cancer therapy. In addition to COX-2 and 5-LOX, this compound has been shown to inhibit other markers of cell proliferation, including cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine-decarboxylase, further highlighting its multi-targeted antiproliferative potential.[1]
References
Application Notes and Protocols for the In Vivo Formulation of Isothymusin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: All information provided is for research purposes only. Isothymusin is not for human consumption.[1][2]
Introduction: this compound as a Flavonoid
Initial research indicates that this compound is a dimethoxy, trihydroxy flavone, a type of flavonoid compound, and not a peptide.[3][4] Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are known for a variety of pharmacological activities.[5] this compound is naturally present in plants such as Ocimum sanctum (Holy Basil) and has demonstrated potential as an antioxidant and anti-proliferative agent in preclinical in vitro and in silico studies.[2][3][4]
The primary challenge in conducting in vivo studies with flavonoids like this compound is their generally low oral bioavailability, which can be attributed to poor water solubility, chemical instability, and rapid metabolism.[6][7] Therefore, appropriate formulation strategies are critical to enhance solubility and ensure adequate systemic exposure for evaluating its biological activity in animal models.
Properties of this compound
A summary of the key properties of this compound is presented in Table 1.
| Property | Description | Reference(s) |
| Chemical Name | 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | [8] |
| Molecular Formula | C17H14O7 | [8] |
| Molecular Weight | 330.29 g/mol | [8] |
| Class | Flavone (a subclass of Flavonoids) | [8] |
| Source | Ocimum sanctum, Limnophilla geoffrayi | [3][4] |
| Reported Activities | Radical scavenging, antioxidant, anti-proliferative against various cancer cell lines (leukemia, colon, skin, breast).[2][3] Inhibition of enzymes associated with cancer promotion, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5).[2][3] |
Application Notes: Formulation Strategies for In Vivo Studies
The low aqueous solubility of this compound necessitates formulation approaches that can enhance its dissolution and absorption. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous) and the specific goals of the in vivo study.
Co-Solvent Systems
For many poorly water-soluble compounds, a mixture of solvents is used to achieve a clear solution suitable for injection or oral gavage. A common approach involves a multi-component system.
-
Dimethyl sulfoxide (DMSO): A powerful solvent for many organic compounds. However, its concentration should be minimized due to potential toxicity.
-
Polyethylene Glycol (PEG): PEG300 or PEG400 are frequently used as co-solvents to improve the solubility of hydrophobic drugs.
-
Surfactants (e.g., Tween 80): These are used to increase the stability of the formulation and prevent precipitation of the compound upon dilution in aqueous physiological fluids.
-
Aqueous Vehicle: Saline or phosphate-buffered saline (PBS) is typically used as the final diluent.
Nanoformulations
To overcome the limitations of simple co-solvent systems, particularly for long-term studies or to improve bioavailability, nano-based delivery systems can be employed. These systems encapsulate the flavonoid, protecting it from rapid metabolism and enhancing its absorption.[9]
-
Flavanosomes: These are formulations where flavonoids are complexed with phospholipids, which can improve entrapment and loading efficiency.[10]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate flavonoids, allowing for controlled release and potentially targeted delivery.[9]
Experimental Protocols
The following protocols provide a starting point for the formulation of this compound for preclinical in vivo research. Optimization may be required based on the specific dose and animal model.
Protocol 1: Preparation of this compound Formulation for Parenteral or Oral Administration using a Co-Solvent System
This protocol is adapted from standard methods for formulating poorly soluble compounds for animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG300, sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, dose per animal (e.g., in mg/kg), animal weight (e.g., in kg), and dosing volume (e.g., in mL/kg).
-
Example: For a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL (5 mL/kg), the required concentration is 2 mg/mL.
-
-
Prepare Mother Liquor: Weigh the required amount of this compound powder and dissolve it in the minimum necessary volume of DMSO to create a concentrated mother liquor. For instance, to achieve a final concentration of 2 mg/mL in a formulation with 5% DMSO, a mother liquor of 40 mg/mL in DMSO can be prepared.[1]
-
Add Co-solvents: To the DMSO mother liquor, add the required volume of PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add the required volume of Tween 80 and mix again until the solution is clear and homogenous.
-
Final Dilution: Slowly add the saline or PBS to the mixture while vortexing or stirring to reach the final volume. Ensure the final solution remains clear.
-
Sterilization: If required for the administration route (e.g., intravenous), filter the final solution through a 0.22 µm syringe filter.
Example Formulation Compositions:
The following table provides example compositions that can be used as a starting point for formulation development.
| Component | Formulation A (for IP/IV/Oral) | Formulation B (for Oral Gavage) |
| DMSO | 5% | 10% |
| PEG300 | 30% | 40% |
| Tween 80 | 5% | 5% |
| Saline/PBS | 60% | 45% |
| Total | 100% | 100% |
Table based on a common vehicle formulation suggested by a commercial supplier.[1]
In Vivo Study Design Considerations
When planning in vivo studies, several factors must be considered. The table below summarizes parameters from studies on related compounds or plant extracts containing flavonoids.
| Parameter | Example Study 1: Ocimum sanctum Extract | Example Study 2: Curcumin Analog (1G) |
| Compound(s) | Flavonoid-rich herbal extract | Curcumin derivative |
| Animal Model | Immunocompromised Mice | Rats |
| Administration Route | Oral | Intravenous (IV) & Intraperitoneal (IP) |
| Dosage | 200 and 400 mg/kg | 5 mg/kg (IV), 10 mg/kg (IP) |
| Bioavailability (F) | Not reported | 62.58% (IP) |
| Reference | [11] | [12] |
Visualization of Pathways and Workflows
Potential Signaling Pathway of this compound
This compound has been reported to inhibit COX-2 and LOX-5, enzymes that are crucial in inflammatory and cancer progression pathways.[2][3] The diagram below illustrates a potential mechanism of action based on these findings.
Experimental Workflow for In Vivo Formulation and Testing
The following diagram outlines the logical steps for developing and testing an this compound formulation for in vivo research.
References
- 1. This compound | Antifection | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Potential Inhibitor of Cancer Cell Proliferation: An In Silico and In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | C17H14O7 | CID 630253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticandidal Effects of Ocimum basilicum and Ocimum sanctum: Unveiling in vitro and in vivo Efficacy against Systemic Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination and pharmacokinetic study of isothiouronium-modified pyrimidine-substituted curcumin analog (1G), a novel antitumor agent, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isothymusin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothymusin is a dimethoxy, trihydroxy flavone found in plants such as Ocimum sanctum and Limnophilla geoffrayi.[1][2] Emerging research has highlighted its potential as an anti-proliferative and antioxidant agent, showing inhibitory effects on enzymes associated with cancer promotion, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5).[1][3] As interest in this compound's therapeutic potential grows, robust and reliable analytical methods for its quantification in biological matrices (e.g., plasma, serum, tissue homogenates) are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.
While specific, validated protocols for this compound are not widely published, this document provides detailed application notes and proposed starting protocols for its quantification using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, the principles for developing a competitive immunoassay are discussed. These protocols are based on established methods for the analysis of flavonoids and other small molecules in biological samples and should be subject to full in-house validation.[4][5][6]
Quantification of this compound by Reverse-Phase HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust technique for quantifying small molecules.[5][6] The method relies on the chromatographic separation of the analyte from matrix components, followed by detection based on its UV absorbance.
Experimental Protocol: HPLC-UV
1.1. Sample Preparation: Protein Precipitation
This protocol is a starting point for plasma or serum samples.
-
Thaw frozen biological samples on ice.
-
Pipette 100 µL of the sample (or standard/quality control) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., another flavonoid not present in the sample, such as hesperetin).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50, v/v). The exact ratio should be optimized.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Approximately 270 nm and 340 nm (typical for flavones, requires empirical determination by scanning a pure standard).
1.3. Data Presentation: Example Method Validation Data
The following tables summarize the expected performance characteristics of a validated HPLC-UV method.
Table 1: HPLC-UV Method Linearity and Range (Example Data)
| Parameter | Result |
|---|---|
| Analyte | This compound |
| Calibration Range | 10 - 2000 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: HPLC-UV Precision and Accuracy (Example Data)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 10 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low QC | 30 | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Mid QC | 300 | < 10% | 90 - 110% | < 10% | 90 - 110% |
| High QC | 1500 | < 10% | 90 - 110% | < 10% | 90 - 110% |
Quantification of this compound by LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry offers superior sensitivity and specificity compared to HPLC-UV, making it the gold standard for bioanalysis.[4][7][8] The method uses mass-to-charge ratio for detection, minimizing interference from the biological matrix.
Experimental Protocol: LC-MS/MS
2.1. Sample Preparation
The same protein precipitation protocol as described for HPLC-UV (Section 1.1) can be used as a starting point. Due to the high sensitivity of LC-MS/MS, a smaller sample volume (e.g., 50 µL) may be sufficient.
2.2. Instrumentation and Conditions
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program (Example):
-
0.0 min: 20% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 20% B
-
5.0 min: 20% B
-
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Hypothetical MRM transitions for this compound would need to be determined by infusing a pure standard.
2.3. Data Presentation: Example Method Validation Data
Table 3: LC-MS/MS Method Linearity and Sensitivity (Example Data)
| Parameter | Result |
|---|---|
| Analyte | This compound |
| Calibration Range | 0.5 - 500 ng/mL |
| LLOQ | 0.5 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
Table 4: LC-MS/MS Recovery and Matrix Effect (Example Data)
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 1.5 | 85 - 95% | 90 - 110% |
| High QC | 400 | 88 - 98% | 92 - 108% |
Immunoassay for this compound Quantification
An immunoassay, such as a competitive ELISA, could be developed for high-throughput screening. This requires a specific anti-Isothymusin antibody, which is not currently commercially available. The development process involves synthesizing an this compound-carrier protein conjugate for immunization and plate coating.
Principle of Competitive ELISA
-
A microtiter plate is coated with an this compound-protein conjugate.
-
The biological sample (containing unknown this compound) is added to the wells along with a fixed amount of a specific primary antibody against this compound.
-
This compound in the sample competes with the plate-bound this compound for binding to the antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting signal is measured. The signal is inversely proportional to the concentration of this compound in the sample.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in biological samples.
Hypothetical Signaling Pathway
Caption: Potential mechanism of this compound via enzyme inhibition.
References
- 1. This compound, a Potential Inhibitor of Cancer Cell Proliferation: An In Silico and In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isothymusin and Flavonoid Stability in Experimental Assays
A Note on Isothymusin: Initial research indicates that this compound is a flavone, a class of naturally occurring small molecules with a specific ring structure.[1][2][3][4] The concept of degradation products causing experimental interference is a significant concern for researchers working with various types of molecules, including flavonoids. This guide provides information on the potential degradation of flavonoids like this compound and how to troubleshoot potential interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for flavonoids like this compound?
A1: Flavonoids can degrade under various conditions, including exposure to light, heat, oxygen, and changes in pH.[5] The most common degradation pathways involve:
-
Oxidation: The polyhydroxy structure of many flavonoids makes them susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.
-
Hydrolysis: Glycosidic bonds in flavonoid glycosides can be hydrolyzed under acidic or enzymatic conditions, releasing the aglycone and sugar moieties.
-
Ring Fission: The heterocyclic C-ring of the flavonoid structure can be opened, leading to the formation of smaller phenolic compounds like phenolic acids and aldehydes.[5][6]
Q2: How can I prevent the degradation of this compound during storage and experiments?
A2: To minimize degradation, this compound and other flavonoids should be stored as a dry powder in a cool, dark, and dry place. For solutions, it is advisable to:
-
Use freshly prepared solutions.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Use buffers at a pH where the compound is most stable, if known.
Q3: What types of experimental interference can be caused by this compound degradation products?
A3: Degradation products of flavonoids can potentially interfere with various assays:
-
Chromatographic Assays (e.g., HPLC): Degradation products can appear as extra peaks in the chromatogram, potentially co-eluting with the parent compound or other analytes, leading to inaccurate quantification.
-
Spectroscopic Assays: Degradation products may have different absorption or fluorescence spectra, which can interfere with UV-Vis or fluorescence-based quantification.
-
Cell-Based Assays: Degradation products may have their own biological activity (or toxicity), which could lead to misleading results regarding the activity of the parent compound.
-
Enzyme Assays: Both the parent flavonoid and its degradation products might inhibit or activate the enzyme being studied, leading to complex results.
Q4: How can I detect the presence of degradation products in my this compound sample?
A4: Several analytical techniques can be used to detect and identify degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. Comparing chromatograms of fresh and aged samples can reveal the presence of new peaks.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the molecular weights of the degradation products, providing clues to their structures.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of degradation products.[9]
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC chromatogram for this compound.
-
Question: I am running an HPLC analysis of this compound, and I see multiple peaks besides the main one. What could be the cause?
-
Answer: This could be due to impurities in the initial sample or degradation of this compound.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample from a new batch of this compound powder to see if the extra peaks are still present.
-
If the extra peaks are absent in the fresh sample, it is likely that your previous sample has degraded. Review your storage and handling procedures.
-
If the extra peaks are present in the fresh sample, they may be impurities from the synthesis or extraction process.
-
To confirm degradation, you can perform a forced degradation study by exposing a sample to stress conditions (e.g., heat, acid, base, oxidizing agent) and monitoring the appearance and growth of the extra peaks over time.
-
-
Issue 2: My cell-based assay results with this compound are not reproducible.
-
Question: I am testing the anti-proliferative effects of this compound on cancer cells, but my results vary significantly between experiments. Why might this be happening?
-
Answer: Inconsistent results in cell-based assays can be due to the degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Assess Stability in Media: Incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At different time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the medium and analyze it by HPLC to determine the remaining concentration of this compound and the presence of any degradation products.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before adding it to your cells.
-
Consider the Biological Activity of Degradants: If significant degradation occurs, be aware that the observed biological effect could be a combination of the effects of this compound and its degradation products.
-
-
Data Presentation
Table 1: Potential Degradation Products of a Hypothetical Flavonoid and Their Impact on Assays
| Degradation Product | Potential Formation Condition | Possible Interference in Assays |
| Phenolic Acids | Hydrolysis, Oxidation | May exhibit antioxidant activity, potentially interfering with assays measuring oxidative stress. Can have different retention times in HPLC. |
| Chalcones | Ring fission | May have a different UV-Vis absorption maximum, affecting spectrophotometric quantification. |
| Quinones | Oxidation | Can be highly reactive and may covalently modify proteins, affecting enzyme activity or cell viability. |
| Smaller Phenolic Compounds | Extensive degradation | May have altered biological activity, leading to confounding results in cell-based assays. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms to a control sample (stock solution stored at 4°C).
-
For identification of major degradation products, collect the corresponding fractions and analyze by LC-MS.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubation: Incubate the solution at 37°C in a CO2 incubator.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the solution.
-
Sample Preparation: Precipitate proteins from the medium by adding three volumes of ice-cold acetonitrile. Centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC to quantify the remaining concentration of this compound.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. PubChemLite - this compound (C17H14O7) [pubchemlite.lcsb.uni.lu]
- 4. Showing Compound this compound (FDB016710) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 8. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isothymusin and Cirsimaritin for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental data of two promising flavonoid compounds.
Introduction
Isothymusin and Cirsimaritin are two structurally related flavonoid compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities. Both molecules, belonging to the flavone subclass of flavonoids, have demonstrated potential as anti-cancer, anti-inflammatory, and antioxidant agents. This guide provides a comprehensive comparative analysis of this compound and Cirsimaritin, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action to assist researchers, scientists, and drug development professionals in their work.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of this compound and Cirsimaritin.
| Property | This compound | Cirsimaritin |
| IUPAC Name | 5,8-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one | 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |
| Molecular Formula | C₁₇H₁₄O₇ | C₁₇H₁₄O₆ |
| Molecular Weight | 330.29 g/mol | 314.3 g/mol |
| Synonyms | 6,7-Dimethoxy-5,8,4'-trihydroxyflavone | Scrophulein, 4',5-Dihydroxy-6,7-dimethoxyflavone |
| Natural Sources | Ocimum sanctum, Limnophila geoffrayi | Artemisia judaica, Cirsium japonicum, Microtea debilis |
Comparative Biological Activities: A Quantitative Overview
Both this compound and Cirsimaritin exhibit a range of biological effects. The following tables summarize their cytotoxic and enzyme inhibitory activities based on available experimental data.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound (µM) | Cirsimaritin (µM) | Reference |
| NCI-H520 | Lung Squamous Carcinoma | Moderately active (>50% inhibition at 100 µM) | 23.29 | [1][2] |
| HCT-116 | Colon Carcinoma | >50% inhibition at 100 µM | 24.70 | [2][3] |
| MCF-7 | Breast Adenocarcinoma | Moderately active (up to 48% inhibition at 100 µM) | 4.3 (as µg/mL) | [2][4] |
| PC-3 | Prostate Adenocarcinoma | Moderately active (up to 48% inhibition at 100 µM) | - | [2] |
| K562 | Leukemia | >50% inhibition at 100 µM | - | [2] |
| A549 | Lung Carcinoma | Moderately active (up to 48% inhibition at 100 µM) | - | [2] |
| COLO-205 | Colon Adenocarcinoma | >50% inhibition at 100 µM | 6.1 | [2] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.
Table 2: Comparative Enzyme Inhibition
Both compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
| Enzyme | This compound (IC₅₀) | Cirsimaritin (IC₅₀) | Biological Relevance | Reference |
| Cyclooxygenase-2 (COX-2) | Inhibitory activity reported | - | Inflammation, Cancer | [2] |
| 5-Lipoxygenase (5-LOX) | Inhibitory activity reported | - | Inflammation | [2] |
| Ornithine Decarboxylase (ODC) | Inhibitory activity reported | 57.30 µM | Cancer Progression | [1][2] |
| Cathepsin-D (CATD) | Inhibitory activity reported | 68.22 µM | Cancer Progression | [1][2] |
| Dipeptidyl peptidase 4 (DPP-4) | - | 0.43 µM | Diabetes |
Mechanisms of Action: A Comparative Look at Signaling Pathways
This compound and Cirsimaritin exert their biological effects by modulating various cellular signaling pathways.
This compound's Anti-Cancer Mechanism
This compound's anti-proliferative activity is linked to its ability to inhibit enzymes crucial for cancer cell growth and to induce cell death. Its inhibition of COX-2 and 5-LOX suggests a role in mitigating inflammation-driven cancer.[2] Furthermore, its inhibitory action on ornithine decarboxylase and cathepsin-D points towards its potential to interfere with cancer progression.[2]
Cirsimaritin's Multi-Faceted Anti-Cancer and Anti-Inflammatory Pathways
Cirsimaritin has been shown to induce apoptosis (programmed cell death) in cancer cells.[1] This process is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins. Its anti-inflammatory effects are, in part, attributed to the inhibition of pro-inflammatory signaling pathways.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section outlines the general methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol Details:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or Cirsimaritin. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.
Enzyme Inhibition Assay (COX-2/5-LOX)
This type of assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Protocol Details:
-
Reagent Preparation: Prepare a reaction buffer, the enzyme (e.g., COX-2 or 5-LOX), the substrate (e.g., arachidonic acid), and the test compound (this compound or Cirsimaritin) at various concentrations.
-
Reaction Initiation: The enzyme, buffer, and test compound are pre-incubated. The reaction is initiated by adding the substrate.
-
Incubation: The reaction mixture is incubated for a specific time at an optimal temperature.
-
Reaction Termination: The reaction is stopped, often by adding an acid or by heat.
-
Product Quantification: The amount of product formed is measured using a suitable method, such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol Details:
-
Cell Treatment: Cells are treated with the test compound (e.g., Cirsimaritin) for a specified time to induce apoptosis.
-
Cell Harvesting and Washing: Both adherent and floating cells are collected and washed with a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument differentiates between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Conclusion
Both this compound and Cirsimaritin demonstrate significant potential as therapeutic agents, particularly in the context of cancer and inflammatory diseases. While they share structural similarities and some biological activities, there are notable differences in their specific targets and mechanisms of action. Cirsimaritin has been more extensively studied, with a broader range of reported IC₅₀ values and a more detailed understanding of its impact on signaling pathways like apoptosis and NF-κB. This compound, on the other hand, shows promise as a dual inhibitor of COX-2 and 5-LOX, a highly desirable characteristic for anti-inflammatory drug development.
This comparative guide highlights the current state of knowledge on these two compounds. Further research, particularly direct comparative studies under identical experimental conditions, is necessary to fully elucidate their relative potencies and therapeutic potential. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of flavonoid-based drug discovery.
References
- 1. This compound, a Potential Inhibitor of Cancer Cell Proliferation: An In Silico and In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anticancer Effects of Isothymusin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective:
This guide provides a comparative analysis of the available in vivo anticancer data for compounds related to Isothymusin, a flavonoid found in Ocimum sanctum (Holy Basil). Due to the current lack of direct in vivo studies on this compound, this document summarizes experimental data for Ocimum sanctum extracts and its other bioactive constituents, namely Eugenol and Cirsimaritin. This information is intended to offer a predictive framework and methodological guidance for future in vivo validation of this compound.
Comparative Analysis of In Vivo Anticancer Activity
While direct in vivo efficacy data for this compound is not yet available in published literature, studies on the plant from which it is derived, Ocimum sanctum, and its other major components provide valuable insights into its potential anticancer effects. The following tables summarize key findings from in vivo studies on Ocimum sanctum extracts, Eugenol, and Cirsimaritin.
Table 1: In Vivo Anticancer Effects of Ocimum sanctum Extracts
| Animal Model | Cancer Type | Treatment and Dosage | Key Findings | Reference |
| C57BL/6 mice | Lewis Lung Carcinoma | Ethanol extract of Ocimum sanctum (EEOS) | Suppressed tumor growth in a dose-dependent manner. | [1][2] |
| Swiss albino mice | Sarcoma-180 | Aqueous and ethanolic extracts | Significant reduction in tumor volume and increased lifespan. | [3] |
| Rats | Gastric Carcinoma (MNNG-induced) | Eugenol (a major component of O. sanctum) | Inhibited cell proliferation through suppression of NF-κB. | [4] |
Table 2: In Vivo Anticancer Effects of Eugenol
| Animal Model | Cancer Type | Treatment and Dosage | Key Findings | Reference |
| BALB/c mice | Adenocarcinoma | 100 mg/kg IP | Reduced tumor growth and increased apoptosis. | [4] |
| Xenografted nude mice | Adenocarcinoma | 100 mg/kg | Suppressed tumor progression by modulating the NF-κB pathway. | [4] |
| Nude mice (xenograft) | Breast Cancer (MDA-MB-231) | 50 mg/kg (in combination with cisplatin) | Diminished tumor development and reduced expression of Ki-67. | [5] |
| Swiss mice | Skin Cancer | Not specified | Reduced size and incidence of skin tumors; downregulated c-Myc, H-ras, and Bcl2; upregulated p53, Bax, and active Caspase-3. | [6] |
Table 3: In Vivo Anticancer Effects of Cirsimaritin
| Animal Model | Cancer Type | Treatment and Dosage | Key Findings | Reference |
| Not specified | Not specified | Not specified | Decreased tumor size, attributed to antioxidant activities and induction of apoptosis. | [7] |
Experimental Protocols for In Vivo Anticancer Studies
The following are detailed methodologies for commonly employed in vivo models for assessing the anticancer efficacy of novel compounds like this compound.
Xenograft Mouse Model of Human Cancer
This model is instrumental in evaluating the effect of a compound on human tumors.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) aged 6-8 weeks are used to prevent rejection of human tumor cells[8].
-
Tumor Cell Implantation: A suspension of 1 x 106 to 5 x 106 cancer cells in a volume of 100-200 µL of sterile PBS or a mixture with Matrigel is injected subcutaneously into the flank of each mouse[9][10].
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The volume is calculated using the formula: (length x width2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm3), mice are randomly assigned to treatment and control groups. This compound would be administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Efficacy Assessment: The primary endpoint is the inhibition of tumor growth. Secondary endpoints can include body weight changes (as a measure of toxicity), survival analysis, and analysis of biomarkers from tumor tissue upon study completion.
-
Histopathological Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin for histological analysis to assess necrosis, apoptosis, and proliferation markers (e.g., Ki-67).
Syngeneic Mouse Model
This model utilizes immunocompetent mice and is crucial for studying immunomodulatory anticancer agents.
Protocol:
-
Cell Line Selection: Murine cancer cell lines (e.g., B16-F10 melanoma, 4T1 breast cancer) are chosen, which are compatible with the genetic background of the mouse strain (e.g., C57BL/6 or BALB/c)[11][12].
-
Animal Model: Immunocompetent mice of the same genetic background as the tumor cell line are used[13].
-
Tumor Cell Implantation: Similar to the xenograft model, tumor cells are implanted subcutaneously or orthotopically (into the tissue of origin).
-
Treatment and Monitoring: Treatment with the test compound (e.g., this compound) begins when tumors are established. Tumor growth and animal health are monitored regularly.
-
Immune System Analysis: This model allows for the study of the tumor microenvironment. At the end of the study, tumors and spleens can be harvested to analyze immune cell infiltration (e.g., T cells, NK cells) by flow cytometry or immunohistochemistry.
-
Efficacy and Toxicity Assessment: Similar to the xenograft model, tumor growth inhibition and animal well-being are the primary measures of efficacy and toxicity.
Signaling Pathways and Experimental Workflows
The anticancer effects of the bioactive compounds in Ocimum sanctum are often attributed to their influence on key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Proposed Signaling Pathway for Anticancer Effects
The diagram below illustrates a potential mechanism of action for this compound, based on the known effects of related flavonoids and extracts from Ocimum sanctum.
Caption: Proposed anticancer signaling pathway of this compound.
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical workflow for an in vivo study to validate the anticancer effects of a compound like this compound.
References
- 1. Ocimum sanctum induces apoptosis in A549 lung cancer cells and suppresses the in vivo growth of Lewis lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Eugenol: An Insight Into the Anticancer Perspective and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Anti-cancer activities of eugenol and potential immunomodulatory effects: a comprehensive review | Journal of Current Oncology and Medical Sciences [submission.journalofcoms.com]
- 7. The Current State of Knowledge in Biological Properties of Cirsimaritin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. criver.com [criver.com]
- 12. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 13. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to Cross-Validating Isothymusin's Targets: In Vitro Assays vs. CRISPR/Cas9 Genome Editing
For Researchers, Scientists, and Drug Development Professionals
Isothymusin, a flavone found in plants such as Ocimum sanctum, has demonstrated potential as an anti-proliferative agent against various cancer cell lines.[1][2] Initial research, primarily through in silico modeling and in vitro enzyme assays, has identified several putative molecular targets. These include enzymes involved in cancer promotion and progression, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), cathepsin-D, dihydrofolate reductase (DHFR), hyaluronidase, and ornithine decarboxylase (ODC).[3][4]
While these methods are crucial for initial target identification, they often lack the physiological context of a living cell and cannot definitively confirm that the engagement of a specific target is responsible for the compound's therapeutic effect. This guide provides an objective comparison between traditional validation methods and the powerful CRISPR/Cas9 gene-editing platform for the cross-validation of this compound's targets, offering a roadmap for increasing confidence in potential therapeutic pathways.
Comparative Analysis of Target Validation Methodologies
The selection of a target validation method is critical and depends on the desired balance between throughput, physiological relevance, and the level of confidence required to advance a drug candidate. The following table summarizes the key characteristics of in silico, in vitro, and CRISPR/Cas9-based approaches for validating the putative targets of this compound.
| Parameter | In Silico Docking | In Vitro Enzyme Inhibition Assay | CRISPR/Cas9 Knockout in Cell Lines |
| Principle | Computational prediction of binding affinity between this compound and a protein target's crystal structure. | Measures the direct inhibition of a purified target enzyme's activity by this compound in a cell-free system.[5] | Assesses the functional consequence of completely removing the target protein in a cellular context to see if the cell's response to this compound is altered.[6] |
| Typical Output | Binding Energy (kcal/mol), Docking Score. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant). | Change in cellular phenotype (e.g., cell viability, apoptosis), loss of this compound sensitivity, Western blot for protein ablation.[6] |
| Cellular Context | None (computational model). | None (purified components). | High (live, intact cells). |
| Confidence in Target's Functional Role | Low. Infers potential interaction but does not confirm it or its functional consequence. | Medium. Confirms direct biochemical interaction but not its role in the cellular phenotype. | High. Provides direct genetic evidence linking the target to the drug's mechanism of action in a physiological setting. |
| Throughput | Very High. Can screen thousands of targets computationally. | High. Amenable to 96- or 384-well plate formats for screening. | Medium. Generating and validating clonal knockout cell lines is a multi-week process.[7] |
| Potential for Off-Target Insights | Can predict binding to other proteins with known structures. | Does not account for off-target effects of the compound within a cell. | Specifically ablates one target, allowing for clear interpretation of that target's role. |
Experimental Protocols
Detailed and robust experimental design is fundamental to successful target validation. Below are representative protocols for both traditional enzymatic assays and a comprehensive CRISPR/Cas9-based workflow.
Generalized In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on its putative enzyme targets (e.g., COX-2, DHFR, Cathepsin D).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified target enzyme.
Materials:
-
Purified recombinant human enzyme (e.g., COX-2, DHFR).
-
Specific enzyme substrate (e.g., Arachidonic Acid for COX-2, Dihydrofolic Acid for DHFR).[8][9]
-
This compound stock solution (in DMSO).
-
Appropriate assay buffer.
-
96-well microplate (black or clear, depending on detection method).
-
Microplate reader (spectrophotometer or fluorometer).
-
Positive control inhibitor (e.g., Celecoxib for COX-2).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. Prepare working solutions of the enzyme and substrate according to the manufacturer's guidelines.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer only.
-
Enzyme Control (100% Activity): Enzyme, buffer, and DMSO (vehicle control).
-
Test Wells: Enzyme, buffer, and varying concentrations of this compound.
-
Positive Control: Enzyme, buffer, and varying concentrations of the known inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Detection: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The rate of the reaction is proportional to enzyme activity.[11]
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
CRISPR/Cas9-Mediated Target Validation Workflow
This protocol outlines the steps to create a knockout cell line for a putative target (e.g., EGFR) to validate its role in this compound's anti-proliferative activity.
Objective: To determine if the genetic knockout of a target protein reduces or eliminates the cytotoxic effect of this compound.
Materials:
-
A relevant human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer).
-
Lentiviral or plasmid vectors encoding Cas9 and a target-specific single-guide RNA (sgRNA).
-
Lipofectamine or other transfection reagent.
-
Puromycin or other selection antibiotic.
-
Reagents for genomic DNA extraction, PCR, Sanger sequencing, and Western blotting.
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo).
Procedure:
-
sgRNA Design and Cloning:
-
Design at least two unique sgRNAs targeting early exons of the target gene (e.g., EGFR) to ensure a frameshift mutation and functional knockout.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (an "all-in-one" plasmid is often used).[12]
-
-
Transfection and Selection:
-
Transfect the chosen cancer cell line with the Cas9-sgRNA plasmid.
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
-
Single-Cell Cloning:
-
After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate.[12]
-
Allow individual cells to proliferate and form colonies over 2-3 weeks.
-
-
Knockout Validation:
-
Genomic DNA Analysis: For each clonal population, extract genomic DNA. PCR amplify the region surrounding the sgRNA target site and perform Sanger sequencing to identify insertions or deletions (indels) that confirm the gene edit.[12]
-
Protein Ablation Confirmation: Perform Western blot analysis on cell lysates from each validated clone to confirm the complete absence of the target protein. This is the most critical validation step.
-
-
Phenotypic Analysis:
-
Select at least two independently validated knockout clones and a wild-type (WT) control line.
-
Seed WT and knockout cells in parallel in 96-well plates.
-
Treat the cells with a dose-response range of this compound for 48-72 hours.
-
Measure cell viability using an MTT or similar assay.
-
-
Data Interpretation:
-
If the target is essential for this compound's activity, the knockout cell lines should exhibit significant resistance to the compound (a rightward shift in the dose-response curve and a higher IC50 value) compared to the wild-type cells.
-
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental plans. The following have been generated using Graphviz (DOT language) in accordance with the specified design constraints.
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 3. This compound, a Potential Inhibitor of Cancer Cell Proliferation: An In Silico and In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 7. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. genemedi.net [genemedi.net]
Reproducibility of Isothymusin Studies: A Comparative Analysis
For Immediate Release
A comprehensive review of the available scientific literature on Isothymusin, a dimethoxy, trihydroxy flavone found in plants such as Ocimum sanctum, reveals promising but qualitatively described anticancer properties. This guide provides a detailed comparison of this compound's reported performance with established chemotherapeutic agents, alongside the experimental protocols necessary to replicate and build upon these initial findings. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Executive Summary
The primary study on this compound reports significant anti-proliferative activity against leukemia, colon, skin, and breast cancer cell lines, with inhibition reported to be over 50%.[1][2] The compound also demonstrated inhibitory effects on several enzymes associated with cancer promotion and progression.[1][2] However, the published literature currently lacks specific quantitative data, such as IC50 values, for these activities. To provide a benchmark for this compound's potential efficacy, this guide presents a comparison with the well-documented performance of standard chemotherapeutic drugs against representative cancer cell lines.
Comparative Analysis of Anti-Proliferative Activity
The following tables summarize the reported anti-proliferative effects of this compound and compare them with the known IC50 values of common chemotherapeutic agents against various cancer cell lines. It is important to note that the data for this compound is qualitative as specific IC50 values have not been published.
Table 1: Anti-Proliferative Activity of this compound
| Cancer Type | Cell Line(s) | Reported Inhibition |
| Leukemia | Not Specified | > 50% |
| Colon Cancer | Not Specified | > 50% |
| Skin Cancer | Not Specified | > 50% |
| Breast Cancer | Not Specified | > 50% |
| Prostate Cancer | Not Specified | < 48% |
| Kidney Cancer | Not Specified | < 48% |
| Lung Cancer | Not Specified | < 48% |
| Hepatic Cancer | Not Specified | < 48% |
| Breast Adenocarcinoma | Not Specified | < 48% |
Source: Singh S, et al. Curr Top Med Chem. 2020.[1][2]
Table 2: Comparative IC50 Values of Standard Chemotherapeutic Agents
| Cancer Type | Representative Cell Line | Chemotherapeutic Agent | IC50 Value (µM) |
| Leukemia | Jurkat | Doxorubicin | ~0.02 - 0.1 |
| Colon Cancer | HT-29 | Cisplatin | ~10 |
| COLO-205 | Cisplatin | ~26.7 | |
| Skin Cancer | G361 (Melanoma) | Paclitaxel | ~0.047 |
| StM111a (Melanoma) | Paclitaxel | ~0.01 | |
| Breast Cancer | MCF-7 | 5-Fluorouracil | ~7.79 - 11.8 |
| MDA-MB-231 | 5-Fluorouracil | ~29.9 |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions and can vary between studies.
Enzyme Inhibition Profile
This compound has been reported to inhibit several enzymes crucial for cancer cell proliferation and survival. The specific inhibitory concentrations (e.g., IC50 values) are not available in the published literature.
Table 3: Enzymes Inhibited by this compound
| Enzyme Target | Role in Cancer Progression |
| Cyclooxygenase-2 (COX-2) | Inflammation, angiogenesis, and cell proliferation. |
| Lipoxygenase-5 (LOX-5) | Production of pro-inflammatory leukotrienes. |
| Cathepsin-D | Tissue invasion and metastasis. |
| Dihydrofolate Reductase (DHFR) | DNA synthesis and cell proliferation. |
| Hyaluronidase | Degradation of the extracellular matrix, facilitating invasion. |
| Ornithine Decarboxylase (ODC) | Polyamine synthesis, essential for cell growth. |
Source: Singh S, et al. Curr Top Med Chem. 2020.[1][2]
Conceptual Signaling Pathway
The following diagram illustrates the general roles of the enzymes inhibited by this compound in promoting cancer cell proliferation and survival. This compound's inhibitory actions (represented by red lines) are hypothesized to disrupt these key processes.
Experimental Protocols
To facilitate the reproducibility of the findings on this compound, detailed methodologies for the key cited experiments are provided below. These are based on standard laboratory practices.
Cell Viability and Proliferation Assays
The anti-proliferative efficacy of this compound was evaluated using MTT, Neutral Red Uptake, and Sulforhodamine-B assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a control vehicle and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Principle: The uptake of Neutral Red is dependent on the integrity of the cell membrane and lysosomal function.
-
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After the treatment period, replace the medium with a medium containing Neutral Red and incubate for approximately 2-3 hours.
-
Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Measure the absorbance of the extracted dye at approximately 540 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
3. Sulforhodamine-B (SRB) Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.
-
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After treatment, fix the cells with a cold solution of trichloroacetic acid (TCA) for about 1 hour at 4°C.
-
Wash the plates with water to remove the TCA and air dry.
-
Stain the fixed cells with SRB solution for 15-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at approximately 565 nm.
-
Calculate the percentage of cell growth relative to the untreated control.
-
Enzyme Inhibition Assays
The inhibitory effect of this compound on various enzymes was determined using spectrophotometric methods. The general principle involves measuring the enzymatic activity in the presence and absence of the inhibitor.
General Protocol Outline:
-
Reagents: Prepare the specific substrate, enzyme, and buffer solution for each assay.
-
Incubation: Pre-incubate the enzyme with various concentrations of this compound or a control vehicle.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence of the product or substrate over time using a microplate reader.
-
Calculation: Determine the percentage of enzyme inhibition by comparing the reaction rates in the presence of this compound to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated.
Specific substrates and detection methods for each enzyme are readily available in the scientific literature and commercial assay kits.
Conclusion
The initial findings for this compound present a compelling case for further investigation into its anticancer potential. The qualitative data suggests a broad-spectrum anti-proliferative effect and a multi-targeted mechanism of action through the inhibition of key cancer-related enzymes. However, to fully assess its therapeutic promise and enable robust comparisons with existing treatments, future studies must focus on generating quantitative data, including IC50 values for both its cytotoxic and enzyme-inhibitory activities against a panel of well-characterized cancer cell lines. The detailed protocols provided in this guide aim to facilitate such research and encourage the reproducible and rigorous evaluation of this compound as a potential novel anticancer agent.
References
Comparative Analysis of the Antioxidant Activities of Isothymusin and Eugenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two naturally occurring phenolic compounds: Isothymusin, a flavone found in plants like Ocimum sanctum (holy basil), and Eugenol, a principal component of clove oil. This comparison is based on available experimental data from in vitro antioxidant assays and an examination of their underlying molecular mechanisms of action.
Introduction to the Compounds
This compound is a dimethoxy, trihydroxy flavone that is recognized as one of the antioxidant constituents in medicinal plants such as Ocimum sanctum. Flavonoids, as a class, are well-known for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms, chelate metal ions, and scavenge free radicals.
Eugenol (4-allyl-2-methoxyphenol) is a phenylpropanoid that is abundant in the essential oils of clove, cinnamon, basil, and nutmeg. It is widely used in the food and cosmetic industries and has been studied for its various biological activities, including its potent antioxidant and anti-inflammatory effects.[1]
Quantitative Antioxidant Activity
Disclaimer: The data for this compound is derived from extracts of Ocimum sanctum and not the isolated compound. The antioxidant activity of these extracts is due to a mixture of compounds, including this compound, cirsilineol, cirsimaritin, apigenin, and rosmarinic acid.[2] Therefore, a direct comparison of the potency of the pure compounds cannot be definitively made from this data.
| Compound/Extract | Assay | IC50 / EC50 Value (µg/mL) | FRAP Value | Reference(s) |
| Eugenol | DPPH | 22.6 | - | [3] |
| ABTS | 146.5 | - | [3] | |
| - | - | 11.2 mmol Fe(II)/g | [3] | |
| Ocimum sanctum (n-butanol fraction) | DPPH | 3.91 ± 0.3 | - | [2] |
| Phosphomolybdate | 2.31 ± 0.1 | - | [2] | |
| Ocimum sanctum (ethyl acetate fraction) | DPPH | 8.61 ± 0.6 | - | [2] |
| Phosphomolybdate | 2.43 ± 0.1 | - | [2] | |
| Ocimum sanctum (methanol extract) | DPPH | 10.0 ± 0.5 | - | [2] |
| Hydroxyl Radical | 5.30 ± 0.5 | - | [2] | |
| Ascorbic Acid (Standard) | DPPH | 10.0 ± 0.3 | - | [2] |
IC50/EC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity.
Mechanisms of Antioxidant Action
Eugenol: Activation of the Nrf2 Signaling Pathway
Eugenol exerts its protective effects against oxidative stress primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Eugenol, Nrf2 is released from Keap1 and translocates to the nucleus.[6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO-1), Superoxide Dismutase (SOD), and Catalase (CAT).[6][7] This upregulation of the endogenous antioxidant defense system enhances the cell's capacity to neutralize reactive oxygen species (ROS).
This compound: A Flavonoid's Radical Scavenging Mechanism
As a flavonoid, this compound's antioxidant activity is attributed to its chemical structure, particularly the presence and arrangement of hydroxyl (-OH) groups on its aromatic rings. These groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting flavonoid radical is stabilized by the delocalization of the unpaired electron across the aromatic system, making it relatively unreactive. This direct radical scavenging is a primary mechanism by which flavonoids protect against oxidative damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical and antioxidant profiling of Ocimum sanctum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative potential of two chemically characterized Ocimum (Tulsi) species extracts | Biomedical Research and Therapy [bmrat.org]
- 4. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isothymusin Extraction Methodologies
For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. Isothymusin, a dimethoxy, trihydroxy flavone found in plants such as Ocimum sanctum (Holy Basil) and Limnophilla geoffrayi, has garnered interest for its potential as an inhibitor of cancer cell proliferation.[1][2] This guide provides a head-to-head comparison of potential extraction methods for this compound, offering a critical evaluation of their performance based on established phytochemical extraction principles. While direct comparative studies on this compound extraction are limited, this guide extrapolates from general methodologies for isolating flavonoids from plant matrices.
Overview of Primary Extraction Techniques
The extraction of this compound from its natural plant sources primarily involves solid-liquid extraction techniques. The choice of method can significantly impact the yield, purity, and overall efficiency of the process. The most relevant methods include conventional solvent extraction techniques and more modern, technology-assisted methods. It is important to distinguish these from synthetic approaches like Solid-Phase Peptide Synthesis (SPPS), which is used for creating peptides and not for extracting small molecules like flavones from natural sources.[3][4][5][6] Similarly, recombinant protein production is a biotechnological method for producing proteins and is not applicable to the production of this compound.[7][8]
Conventional Extraction Methods:
-
Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation. It is straightforward and requires minimal specialized equipment.
-
Sonication (Ultrasound-Assisted Extraction - UAE): This method utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.[9]
-
Decoction and Infusion: These methods involve boiling or steeping the plant material in a solvent (typically water). While simple, the high temperatures may degrade thermolabile compounds.[9]
Modern Extraction Methods:
-
Microwave-Assisted Extraction (MASE): This technique uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.[9][10]
Quantitative Comparison of Extraction Methods
The selection of an optimal extraction method depends on various factors, including the desired yield, purity, processing time, and available resources. The following table summarizes a qualitative and quantitative comparison of these methods for the extraction of flavonoids like this compound.
| Parameter | Maceration | Sonication (UAE) | Decoction/Infusion | Microwave-Assisted Extraction (MASE) |
| Typical Extraction Yield | Moderate | High[9][11] | Low to Moderate | High[10] |
| Purity of this compound | Low to Moderate | Moderate | Low | Moderate to High |
| Extraction Time | Long (hours to days) | Short (minutes)[11] | Short (minutes to hours) | Very Short (minutes)[10] |
| Solvent Consumption | High | Moderate | High | Low |
| Energy Consumption | Low | Moderate | High | Moderate |
| Cost-Effectiveness | High (for small scale) | Moderate | High | Moderate |
| Scalability | Good | Moderate to Good | Good | Moderate |
| Potential for Compound Degradation | Low | Low to Moderate | High | Low to Moderate |
Detailed Experimental Protocols
Below are detailed protocols for two of the more efficient methods for this compound extraction from Ocimum sanctum leaves.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed for laboratory-scale extraction and prioritizes efficiency and yield.
1. Preparation of Plant Material:
- Air-dry fresh leaves of Ocimum sanctum in the shade for 5-7 days until brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder.
- Sieve the powder to ensure a uniform particle size (e.g., 40-60 mesh).
2. Extraction Procedure:
- Weigh 10 g of the dried leaf powder and place it into a 250 mL beaker.
- Add 100 mL of 80% ethanol as the extraction solvent.
- Place the beaker in an ultrasonic bath.
- Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 40°C.[11]
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process with the residue two more times using fresh solvent to maximize yield.
- Combine the filtrates.
3. Solvent Evaporation and Sample Preparation:
- Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at 45°C.
- The resulting crude extract can be further purified using chromatographic techniques (e.g., column chromatography or HPLC) to isolate this compound.
Protocol 2: Microwave-Assisted Extraction (MASE) of this compound
This protocol offers a rapid extraction with reduced solvent usage.
1. Preparation of Plant Material:
- Prepare the dried and powdered leaves of Ocimum sanctum as described in the UAE protocol.
2. Extraction Procedure:
- Place 10 g of the powdered plant material into a microwave-safe extraction vessel.
- Add 100 mL of 80% ethanol.
- Seal the vessel and place it in a microwave extractor.
- Set the microwave power to 400 W and the extraction time to 4 minutes.[10]
- After the extraction is complete, allow the vessel to cool to room temperature.
- Filter the extract to separate the plant residue from the liquid.
3. Sample Processing:
- Collect the filtrate and concentrate it using a rotary evaporator.
- The crude extract can then be subjected to further purification steps to obtain pure this compound.
Visualizations: Workflows and Biological Pathways
Experimental Workflow for this compound Extraction
The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source.
Caption: A generalized workflow for the extraction and purification of this compound.
Hypothesized Signaling Pathway Inhibition by this compound
Based on existing research, this compound exhibits anticancer properties by inhibiting enzymes involved in cancer promotion and progression.[1][2] The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound.
Caption: Hypothesized inhibitory action of this compound on cancer-related pathways.
Conclusion and Recommendations
The choice of an extraction method for this compound should be guided by the specific objectives of the research. For rapid screening and high-throughput applications, Microwave-Assisted Extraction (MASE) and Ultrasound-Assisted Extraction (UAE) are superior due to their speed and efficiency.[9][10][11] For large-scale production where cost is a primary concern, traditional maceration might be considered, although it comes at the cost of time and lower efficiency. The protocols and comparative data presented here provide a foundation for researchers to select the most appropriate method for their needs, paving the way for further investigation into the promising therapeutic properties of this compound.
References
- 1. This compound, a Potential Inhibitor of Cancer Cell Proliferation: An In Silico and In Vitro Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced production of recombinant calf chymosin in Kluyveromyces lactis via CRISPR-Cas9 engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Production Method for Recombinant Chymosin in the Methylotrophic Yeast Komagataella phaffii | Semantic Scholar [semanticscholar.org]
- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 10. phcogj.com [phcogj.com]
- 11. Optimization of Ultrasound-Assisted Extraction of Verbascum sinaiticum Leaves: Maximal Phenolic Yield and Antioxidant Capacity [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Isothymusin
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Isothymusin, a potent antioxidant and anti-proliferative agent.[1] Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of the compound.
Compound Information
This compound, also known as 6,7-dimethoxy-5,8,4'-trihydroxyflavone, is a flavonoid with recognized biological activity.[2] It has demonstrated radical scavenging and anti-proliferative effects in cancer cell lines.[1]
| Property | Value | Reference |
| Chemical Formula | C17H14O7 | [2][3] |
| Molecular Weight | 330.29 g/mol | [4][5] |
| Appearance | Typically a powder | [6] |
| Melting Point | 214-215 °C | [5] |
| Solubility | Practically insoluble in water | [2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety goggles | 2 pairs of powder-free nitrile gloves | Disposable gown | N95 respirator or higher |
| Dissolving and Solution Handling | Safety goggles with side shields or face shield | Chemical-resistant nitrile gloves | Lab coat | Not generally required if handled in a fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile gloves | Lab coat | Not required |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant disposable coveralls | P100 respirator |
Note: Always consult your institution's safety guidelines and the specific Safety Data Sheet (SDS) if available.
Handling and Storage
Storage:
-
Long-term: Store lyophilized powder at -20°C or colder in a tightly sealed container with a desiccant.[7][8] Protect from light.
-
Short-term: Lyophilized powder can be stored at 4°C for short periods.[9]
-
Solutions: It is not recommended to store this compound in solution for long periods.[6] If necessary, prepare single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.[8]
Handling Workflow:
Workflow for handling this compound powder.
Spill Management
In the event of a spill, evacuate the area and prevent others from entering.
| Spill Type | Containment | Decontamination |
| Small Powder Spill (<1g) | Cover with absorbent paper towels. Gently wet with a 70% ethanol solution to prevent dust. | Wipe the area with a detergent solution, followed by a 70% ethanol solution. |
| Large Powder Spill (>1g) | Evacuate the area. Use a HEPA-filtered vacuum for cleanup. Do not dry sweep. | Decontaminate the area with a suitable laboratory disinfectant or detergent. |
| Solution Spill | Absorb with inert material (e.g., vermiculite, sand). | Wipe the spill area with a detergent solution, followed by a 70% ethanol solution. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Container | Disposal Procedure |
| Contaminated PPE | Labeled hazardous waste bag | Dispose of according to institutional guidelines for chemically contaminated waste. |
| Unused Powder/Solutions | Original or sealed container | Dispose of as hazardous chemical waste through your institution's environmental health and safety office. |
| Contaminated Labware | Sharps container (for glass) or hazardous waste bag | Decontaminate if possible, otherwise dispose of as hazardous waste. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, conical tube.
-
Solubilization: Based on its flavonoid structure, a suitable organic solvent such as DMSO or ethanol is recommended.[7] Add the calculated volume of solvent to the powder to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Signaling Pathway Inhibition Assay (Conceptual)
This compound has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5).[1] The following diagram illustrates a conceptual workflow for an in vitro assay to measure this inhibition.
Workflow for an in vitro enzyme inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound this compound (FDB016710) - FooDB [foodb.ca]
- 3. This compound | C17H14O7 | CID 630253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Antifection | TargetMol [targetmol.com]
- 5. This compound | 98755-25-0 [chemicalbook.com]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 8. novoprolabs.com [novoprolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
